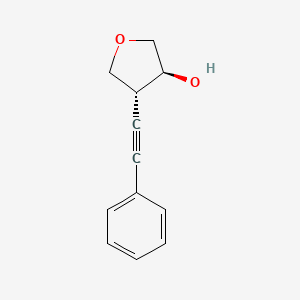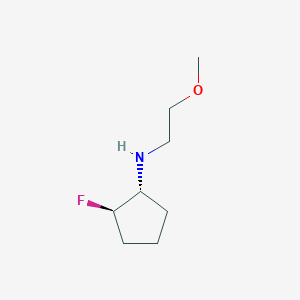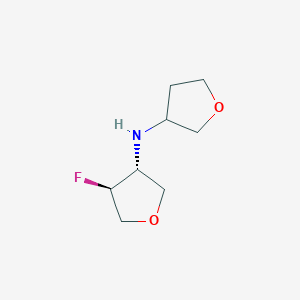![molecular formula C11H14FNO B1485659 1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-ol CAS No. 2198690-40-1](/img/structure/B1485659.png)
1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-ol
Descripción general
Descripción
“1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-ol” is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . It is also known by its IUPAC name "(1s,3r)-3-amino-1-(3-fluorobenzyl)cyclobutan-1-ol" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C11H14FNO/c12-9-3-1-2-8(4-9)5-11(14)6-10(13)7-11/h1-4,10,14H,5-7,13H2/t10-,11+" . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.The storage temperature is 4 degrees Celsius . Unfortunately, the boiling point and other physical and chemical properties are not specified in the sources I found.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed methodologies for synthesizing various fluorinated compounds, including derivatives similar to 1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-ol. These compounds are of interest due to their potential applications in medicinal chemistry and imaging. For instance, the synthesis of monofluoro-substituted aromatic amino acids as conformationally restricted labels for solid-state 19F NMR distance measurements in membrane-bound peptides highlights the versatility of fluorinated compounds in structural biology and biochemistry (Tkachenko et al., 2014).
Imaging Applications
Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) and its derivatives have been synthesized for use in positron emission tomography (PET) imaging, demonstrating the utility of such compounds in tumor delineation and the study of cancer metabolism. This showcases the compound's relevance in developing diagnostic tools for oncology (Shoup & Goodman, 1999).
Structural Studies
The structural elucidation of compounds structurally related to 1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-ol, including detailed analysis using X-ray diffraction, has contributed significantly to our understanding of their chemical and physical properties. These studies provide insight into the potential biological activity and interaction mechanisms of these compounds with biological targets (Reisner et al., 1983).
Safety and Hazards
The safety information available indicates that this compound is dangerous. It has hazard statements H302, H315, H318, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-[(3-fluoroanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-3-1-4-10(7-9)13-8-11(14)5-2-6-11/h1,3-4,7,13-14H,2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONGFHVUPAVKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2=CC(=CC=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485580.png)
![1-[3-(4-Bromophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485581.png)
![1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485582.png)

![2-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline](/img/structure/B1485584.png)


![(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine](/img/structure/B1485593.png)

![1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane](/img/structure/B1485596.png)
![1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane](/img/structure/B1485597.png)
![(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1485598.png)
![(1R,2S)-2-[2-(4-chlorophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1485599.png)